molecular formula C23H24N4O B2581565 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034357-42-9

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2581565
CAS No.: 2034357-42-9
M. Wt: 372.472
InChI Key: WOXRJOWWORFLOO-UHFFFAOYSA-N
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Description

The compound “(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone” features a unique hybrid structure combining a 3,4-dihydroisoquinoline moiety, an azetidine (four-membered nitrogen-containing ring), and a 5-methyl-1-phenylpyrazole group linked via a methanone bridge. Structural determination tools like SHELXL and computational analysis software (e.g., Multiwfn ) are critical for characterizing such complex molecules.

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-17-22(13-24-27(17)20-9-3-2-4-10-20)23(28)26-15-21(16-26)25-12-11-18-7-5-6-8-19(18)14-25/h2-10,13,21H,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXRJOWWORFLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound’s distinctiveness lies in its azetidine and dihydroisoquinoline groups, which are rare in related methanone derivatives. Below is a comparative analysis with analogs from the evidence:

Compound Core Structure Key Substituents Unique Features
Target Compound Azetidine + Pyrazole + Methanone 3,4-Dihydroisoquinoline, 5-methyl-1-phenylpyrazole Azetidine’s small ring enhances rigidity; dihydroisoquinoline provides π-π stacking potential.
(Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one Pyrazole + Pyrazolone Amino-imino group, phenyl groups Extended conjugation via imino groups; higher polarity due to NH/NH₂ moieties.
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone Pyrazoline + Pyridine + Methanone Diphenylpyrazole, pyridine Pyridine enhances solubility; diphenyl groups may improve lipophilicity.
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Pyrazoline + Indole + Methanone Indole moiety, pyridine Indole’s aromaticity and hydrogen-bonding capacity; potential CNS activity.
(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one Pyrazole + Enone + Aniline Hydroxy group, methyl-anilino chain Enone system enables Michael addition reactivity; hydroxy group increases polarity.

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